molecular formula C16H12Br2ClN B14428940 4,5-Dibromo-8-chloro-1-phenyl-4,5-dihydro-3H-2-benzazepine CAS No. 81078-28-6

4,5-Dibromo-8-chloro-1-phenyl-4,5-dihydro-3H-2-benzazepine

Cat. No.: B14428940
CAS No.: 81078-28-6
M. Wt: 413.5 g/mol
InChI Key: BWULMTQSOPRCFU-UHFFFAOYSA-N
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Description

4,5-Dibromo-8-chloro-1-phenyl-4,5-dihydro-3H-2-benzazepine is a complex organic compound that belongs to the benzazepine class of chemicals This compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to a dihydrobenzazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-8-chloro-1-phenyl-4,5-dihydro-3H-2-benzazepine typically involves multi-step organic reactions. One common method involves the bromination and chlorination of a benzazepine precursor. The reaction conditions often include the use of bromine and chlorine sources, such as N-bromosuccinimide (NBS) and thionyl chloride, under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar bromination and chlorination reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-8-chloro-1-phenyl-4,5-dihydro-3H-2-benzazepine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzazepine derivatives, while oxidation can produce benzazepine oxides.

Scientific Research Applications

4,5-Dibromo-8-chloro-1-phenyl-4,5-dihydro-3H-2-benzazepine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-8-chloro-1-phenyl-4,5-dihydro-3H-2-benzazepine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,5-Dibromo-8-chloro-1-phenyl-4,5-dihydro-3H-2-benzazepine include other benzazepine derivatives with different substituents, such as:

  • 4,5-Dichloro-1-phenyl-4,5-dihydro-3H-2-benzazepine
  • 4,5-Dibromo-1-phenyl-4,5-dihydro-3H-2-benzazepine
  • 8-Chloro-1-phenyl-4,5-dihydro-3H-2-benzazepine

Uniqueness

The uniqueness of this compound lies in its specific combination of bromine, chlorine, and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

81078-28-6

Molecular Formula

C16H12Br2ClN

Molecular Weight

413.5 g/mol

IUPAC Name

4,5-dibromo-8-chloro-1-phenyl-4,5-dihydro-3H-2-benzazepine

InChI

InChI=1S/C16H12Br2ClN/c17-14-9-20-16(10-4-2-1-3-5-10)13-8-11(19)6-7-12(13)15(14)18/h1-8,14-15H,9H2

InChI Key

BWULMTQSOPRCFU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)Br)Br

Origin of Product

United States

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